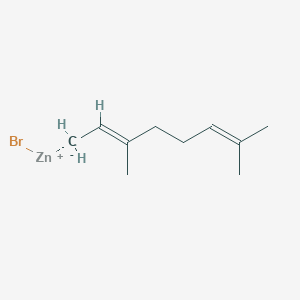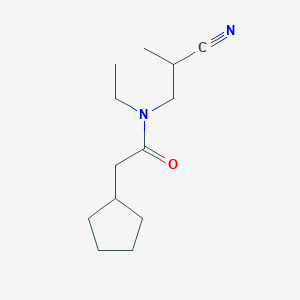
GeranylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GeranylZinc bromide is an organozinc compound that plays a significant role in organic synthesis. It is a reagent used in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is derived from geranyl bromide and zinc, and it is known for its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
GeranylZinc bromide is typically prepared through the reaction of geranyl bromide with activated zinc powder in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference. The general procedure involves stirring a suspension of activated zinc powder in dry THF, followed by the addition of geranyl bromide. The mixture is then stirred at room temperature for a specified period, usually around one hour .
Industrial Production Methods
While the preparation of this compound in a laboratory setting is well-documented, industrial production methods are less commonly detailed in literature. the principles remain similar, involving the use of large-scale reactors and stringent control of reaction conditions to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
GeranylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions with aryl and alkenyl halides.
Substitution Reactions: It can react with electrophiles to substitute the bromide group.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, carbonyl compounds, and various electrophiles. The reactions are typically carried out in anhydrous solvents like THF under inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound include alcohols, coupled products (such as biaryls or alkenes), and substituted geranyl derivatives .
Scientific Research Applications
GeranylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive compounds.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of GeranylZinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which allows it to attack electrophilic centers in other molecules. This nucleophilic addition is a key step in many of its reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GeranylZinc bromide include:
- MethylZinc bromide
- PhenylZinc bromide
- AllylZinc bromide
Uniqueness
What sets this compound apart from these similar compounds is its geranyl group, which provides unique reactivity and selectivity in organic synthesis. The presence of the geranyl moiety allows for the formation of more complex and diverse molecular structures, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C10H17BrZn |
|---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
bromozinc(1+);(6E)-2,6-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17.BrH.Zn/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;; |
InChI Key |
JVMAAEAJDHWPAG-XKYXOGKGSA-M |
Isomeric SMILES |
CC(=CCC/C(=C/[CH2-])/C)C.[Zn+]Br |
Canonical SMILES |
CC(=CCCC(=C[CH2-])C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)






![6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
![6-Fluoro-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14899220.png)


